4-Bromo-2-chloro-6-[(E)-[(4-chloro-2-methylphenyl)imino]methyl]phenol
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Overview
Description
4-Bromo-2-chloro-6-[(E)-[(4-chloro-2-methylphenyl)imino]methyl]phenol is a chemical compound with the molecular formula C14H11BrClNO and a molecular weight of 324.6 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-6-[(E)-[(4-chloro-2-methylphenyl)imino]methyl]phenol typically involves a multi-step process. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction: The acyl group is then reduced to an alkane using a reducing agent like lithium aluminum hydride.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-chloro-6-[(E)-[(4-chloro-2-methylphenyl)imino]methyl]phenol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction may yield amines .
Scientific Research Applications
4-Bromo-2-chloro-6-[(E)-[(4-chloro-2-methylphenyl)imino]methyl]phenol is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: In studies involving enzyme-catalyzed reactions and as a probe for studying biochemical pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-6-[(E)-[(4-chloro-2-methylphenyl)imino]methyl]phenol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-chloro-6-methylphenyl chloroacetate: Similar in structure but with different functional groups and reactivity.
4-Bromo-2-chloro-6-methylaniline: Another structurally related compound with different applications and properties.
Uniqueness
4-Bromo-2-chloro-6-[(E)-[(4-chloro-2-methylphenyl)imino]methyl]phenol is unique due to its specific combination of functional groups, which confer distinct reactivity and applications in research and industry.
Properties
Molecular Formula |
C14H10BrCl2NO |
---|---|
Molecular Weight |
359.0 g/mol |
IUPAC Name |
4-bromo-2-chloro-6-[(4-chloro-2-methylphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C14H10BrCl2NO/c1-8-4-11(16)2-3-13(8)18-7-9-5-10(15)6-12(17)14(9)19/h2-7,19H,1H3 |
InChI Key |
WDAMOKRHEYGKQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N=CC2=C(C(=CC(=C2)Br)Cl)O |
Origin of Product |
United States |
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